4-Chloro-3-(trifluoromethyl)benzyl bromide
Overview
Description
4-Chloro-3-(trifluoromethyl)benzyl bromide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a benzyl bromide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 4-chloro-3-(trifluoromethyl)benzyl alcohol using bromine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method involves the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by the reaction with copper(I) bromide to introduce the bromide group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.
Types of Reactions:
Oxidation: Oxidation reactions can convert the benzyl bromide group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions can reduce the benzyl bromide to benzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromide group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate; conditions: acidic or neutral medium.
Reduction: Reagents like lithium aluminum hydride; conditions: anhydrous ether.
Substitution: Reagents like sodium azide or potassium iodide; conditions: polar aprotic solvents.
Major Products Formed:
Benzaldehyde or benzoic acid derivatives from oxidation.
Benzyl alcohol from reduction.
Various substituted benzyl compounds from nucleophilic substitution.
Mechanism of Action
Target of Action
It is known to be a useful building block in the synthesis of various other compounds .
Mode of Action
The compound 4-Chloro-3-(trifluoromethyl)benzyl bromide is involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . In the initiating step of a free radical reaction, the compound loses the bromo atom, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
It is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . This suggests that it may play a role in pathways related to viral replication or inhibition.
Result of Action
Compounds synthesized using it, such as 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, have been found to have antiviral activities .
Biochemical Analysis
Biochemical Properties
It is known to be a useful building block in the synthesis of various compounds with potential biological activities .
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under inert gas (nitrogen or Argon) at 2–8 °C .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
4-Chloro-3-(trifluoromethyl)aniline
4-Chloro-3-(trifluoromethyl)benzaldehyde
Uniqueness: 4-Chloro-3-(trifluoromethyl)benzyl bromide is unique due to its combination of halogen and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds. Its reactivity and stability make it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it an important compound in the field of chemistry.
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLIPLUATRVXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380780 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-23-9 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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